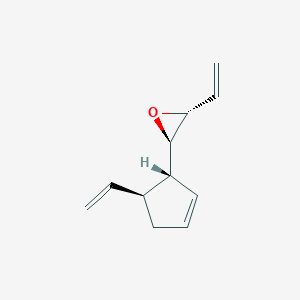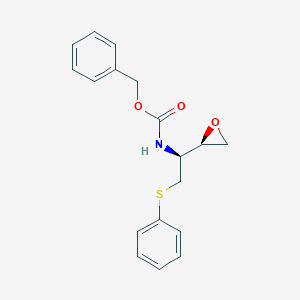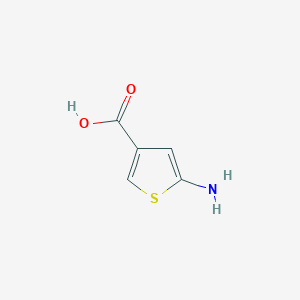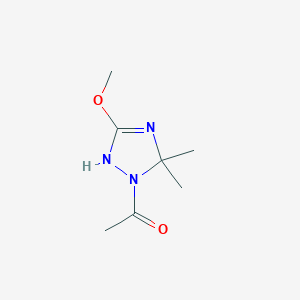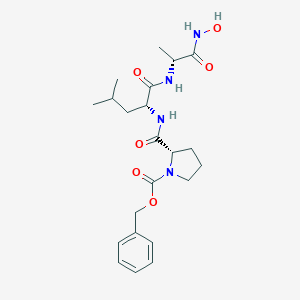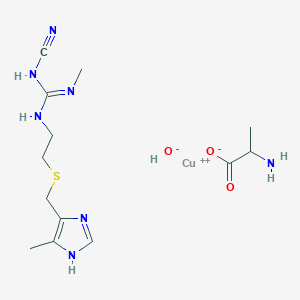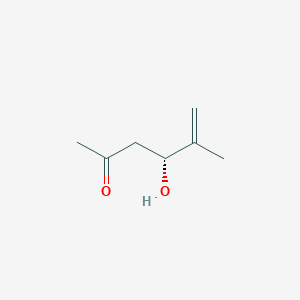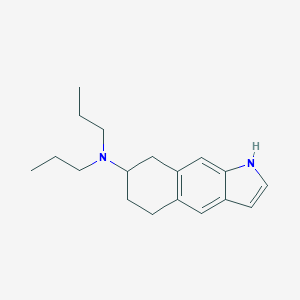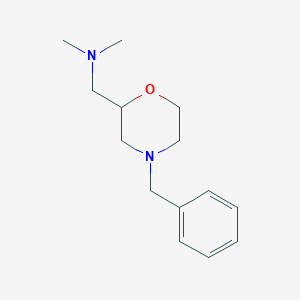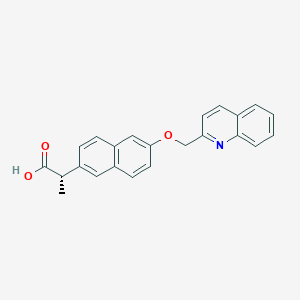
S(alpha)-Methyl-6-(2-quinolinylmethoxy)-2-naphthaleneacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S(alpha)-Methyl-6-(2-quinolinylmethoxy)-2-naphthaleneacetic acid, commonly known as MQLNA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit anti-inflammatory and analgesic properties.
Mécanisme D'action
The mechanism of action of MQLNA involves the inhibition of the activity of COX-2 and the production of pro-inflammatory cytokines and chemokines. MQLNA binds to the active site of COX-2 and inhibits its activity, thereby reducing the production of prostaglandins. MQLNA also inhibits the activity of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines.
Effets Biochimiques Et Physiologiques
MQLNA has been found to exhibit anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been found to exhibit anti-cancer properties by inhibiting the proliferation of cancer cells. MQLNA has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in the serum and tissues of animals with inflammation. It has also been found to reduce the levels of prostaglandins in the serum and tissues of animals with inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
MQLNA has several advantages for lab experiments, including its ability to inhibit the activity of COX-2 and the production of pro-inflammatory cytokines and chemokines. However, MQLNA has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on MQLNA, including:
1. Investigating the potential therapeutic applications of MQLNA in various inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
2. Investigating the potential anti-cancer properties of MQLNA in various types of cancer, such as breast cancer, prostate cancer, and lung cancer.
3. Developing more efficient synthesis methods for MQLNA to increase its yield and purity.
4. Investigating the potential side effects of MQLNA at high concentrations and identifying ways to minimize its toxicity.
5. Developing novel formulations of MQLNA to increase its solubility and bioavailability.
In conclusion, MQLNA is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits anti-inflammatory, analgesic, and anti-cancer properties and has been found to inhibit the activity of COX-2 and the production of pro-inflammatory cytokines and chemokines. There are several future directions for the research on MQLNA, including investigating its potential therapeutic applications in various diseases and developing more efficient synthesis methods and novel formulations.
Méthodes De Synthèse
MQLNA can be synthesized through a multistep process, starting from 2-naphthol and 8-chloroquinoline. The first step involves the reaction of 2-naphthol with thionyl chloride to form 2-naphthyl chloride. This is followed by the reaction of 2-naphthyl chloride with 8-chloroquinoline in the presence of a base to form 2-(8-chloroquinolin-2-yl)phenol. The final step involves the reaction of 2-(8-chloroquinolin-2-yl)phenol with S-methylisothiourea hemisulfate to form MQLNA.
Applications De Recherche Scientifique
MQLNA has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. MQLNA has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain.
Propriétés
Numéro CAS |
123016-21-7 |
|---|---|
Nom du produit |
S(alpha)-Methyl-6-(2-quinolinylmethoxy)-2-naphthaleneacetic acid |
Formule moléculaire |
C23H19NO3 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
(2S)-2-[6-(quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid |
InChI |
InChI=1S/C23H19NO3/c1-15(23(25)26)17-6-7-19-13-21(11-9-18(19)12-17)27-14-20-10-8-16-4-2-3-5-22(16)24-20/h2-13,15H,14H2,1H3,(H,25,26)/t15-/m0/s1 |
Clé InChI |
QWFAMXAVDCZEBZ-HNNXBMFYSA-N |
SMILES isomérique |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O |
SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O |
SMILES canonique |
CC(C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O |
Synonymes |
S(alpha)-methyl-6-(2-quinolinylmethoxy)-2-naphthaleneacetic acid WY 50295 WY 50295K WY-50295 tromethamine salt WY-50295K WY50295K |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



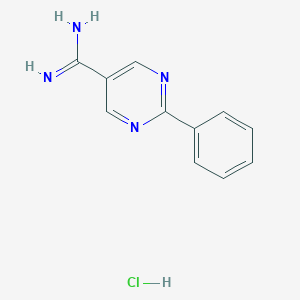
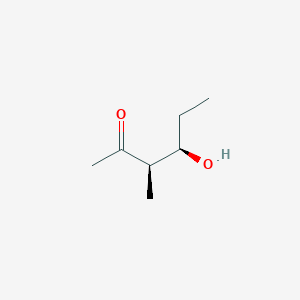
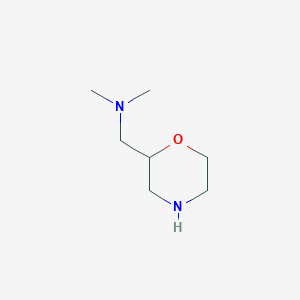
![[4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B54842.png)
